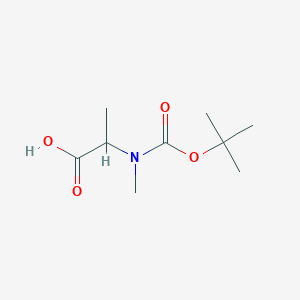
2-((tert-ブトキシカルボニル)(メチル)アミノ)プロパン酸
概要
説明
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is an alanine derivative, commonly used in peptide synthesis and as a building block in organic chemistry . This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines in synthetic organic chemistry .
科学的研究の応用
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is extensively used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and organic synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, also known as Boc-N-methyl-DL-alanine, is an alanine derivative Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Result of Action
As an alanine derivative, it may play a role in protein synthesis and energy production, potentially influencing physical performance and recovery .
生化学分析
Biochemical Properties
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is an alanine derivative that interacts with several enzymes and proteins. It is commonly used in the synthesis of peptides, where it acts as a protecting group for the amino group. This compound interacts with enzymes involved in peptide bond formation, such as peptidyl transferases, and can influence the activity of these enzymes by protecting the amino group from unwanted reactions . Additionally, it can interact with other biomolecules, such as aminoacyl-tRNA synthetases, which play a crucial role in protein synthesis.
Cellular Effects
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid has various effects on cellular processes. It can influence cell signaling pathways by modifying the availability of amino acids for protein synthesis. This compound can also affect gene expression by altering the levels of specific amino acids within the cell, which can impact the synthesis of proteins involved in gene regulation . Furthermore, it can influence cellular metabolism by affecting the availability of alanine, which is a key amino acid in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid involves its role as a protecting group in peptide synthesis. It binds to the amino group of alanine, preventing unwanted reactions during peptide bond formation. This compound can also inhibit or activate enzymes involved in protein synthesis by modifying the availability of amino acids . Additionally, it can influence gene expression by altering the levels of specific amino acids within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to high temperatures or moisture . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used in peptide synthesis.
Dosage Effects in Animal Models
The effects of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid can vary with different dosages in animal models. At low doses, it can effectively protect the amino group during peptide synthesis without causing significant toxicity . At high doses, it can have toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s protective effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is involved in several metabolic pathways, primarily related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis . This compound can also affect metabolic flux by altering the availability of alanine and other amino acids, which can impact the overall metabolic balance within the cell.
Transport and Distribution
Within cells and tissues, 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific cellular compartments, depending on its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid can influence its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its role in peptide synthesis and its interactions with other biomolecules within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. One common method involves the reaction of alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions include various protected and deprotected amino acids, peptides, and other organic compounds .
類似化合物との比較
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-glycine
- N-(tert-Butoxycarbonyl)-valine
Uniqueness
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is unique due to its specific structure, which includes a methyl group on the amino nitrogen. This structural feature imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .
特性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237961 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-31-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



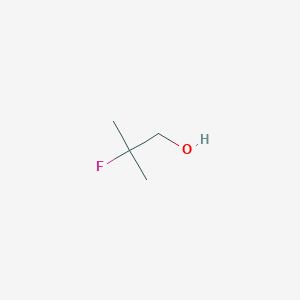
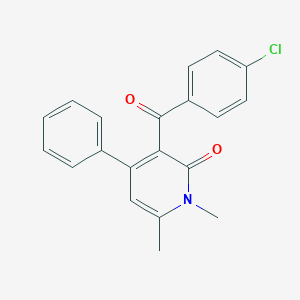
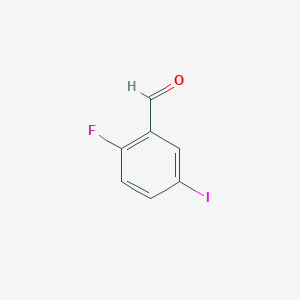
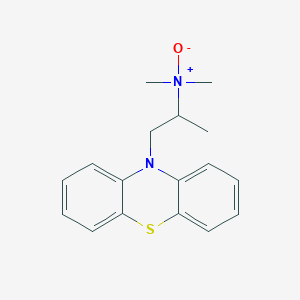

![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)
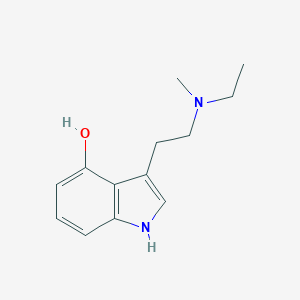
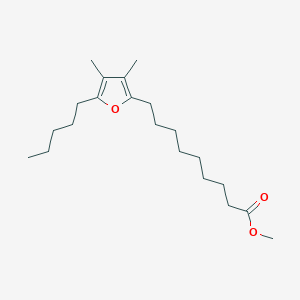
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
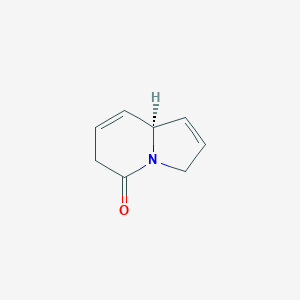
![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
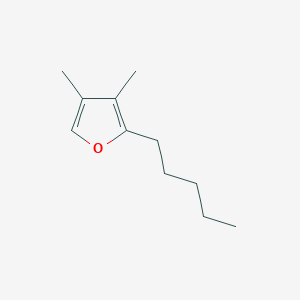
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
